(+)-Ethotoin (+)-Ethotoin (S)-ethotoin is the (S)-enantiomer of ethotoin. It is an enantiomer of a (R)-ethotoin.
Brand Name: Vulcanchem
CAS No.: 108739-43-1
VCID: VC20773858
InChI: InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/t9-/m0/s1
SMILES: CCN1C(=O)C(NC1=O)C2=CC=CC=C2
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

(+)-Ethotoin

CAS No.: 108739-43-1

Cat. No.: VC20773858

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

(+)-Ethotoin - 108739-43-1

Specification

Description (S)-ethotoin is the (S)-enantiomer of ethotoin. It is an enantiomer of a (R)-ethotoin.
CAS No. 108739-43-1
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name (5S)-3-ethyl-5-phenylimidazolidine-2,4-dione
Standard InChI InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/t9-/m0/s1
Standard InChI Key SZQIFWWUIBRPBZ-VIFPVBQESA-N
Isomeric SMILES CCN1C(=O)[C@@H](NC1=O)C2=CC=CC=C2
SMILES CCN1C(=O)C(NC1=O)C2=CC=CC=C2
Canonical SMILES CCN1C(=O)C(NC1=O)C2=CC=CC=C2

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